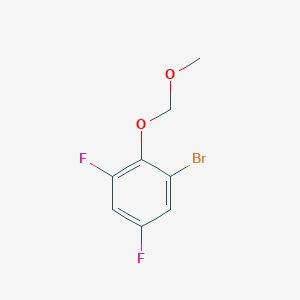

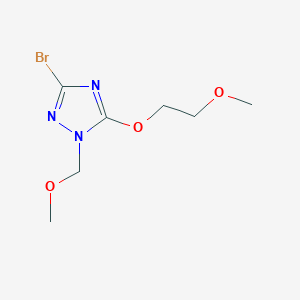

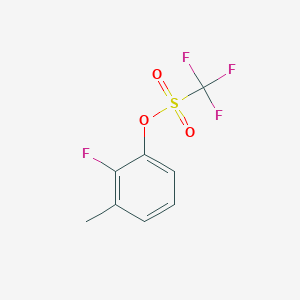

![molecular formula C14H17BrFNO2 B1446143 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1478111-17-9](/img/structure/B1446143.png)

8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Overview

Description

“8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C16H21BrFN . It is related to “8-bromo-1,4-dioxaspiro[4.5]decane”, which has a molecular weight of 221.09 and is stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of related compounds, such as diazaspiro[4.5]decane derivatives, has been reported. One method involves a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C16H21BrFN . The average mass of the molecule is 326.247 Da .Scientific Research Applications

Synthesis Approaches

The synthesis of 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane and related compounds has been explored in various studies. For instance, a convenient synthesis based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed, highlighting the production of important biologically active compounds (V. A. Ogurtsov & O. Rakitin, 2020). Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, involving key steps like the addition of prenyl magnesium bromide to a 4-methoxybenzylimine, has been described, indicating the versatility of azaspiro[4.5]decane scaffolds in chemical synthesis (W. Mai et al., 2010).

Biological and Medicinal Applications

Imaging and Diagnostic Applications

A σ1 receptor radioligand based on the 1,4-dioxa-8-azaspiro[4.5]decane structure, specifically 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been synthesized and evaluated for its potential in tumor imaging. This compound showed high affinity and selectivity for σ1 receptors, making it a promising agent for positron emission tomography (PET) imaging in detecting human carcinomas and melanomas (Fang Xie et al., 2015).

Antimicrobial and Antitumor Activities

Mono- and dispirocyclotriphosphazenes containing the 4-bromobenzyl pendant arm(s) have been synthesized, with some showing significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Nur Güven Kuzey et al., 2020).

Material Science and Environmental Applications

Pollutant Removal

A Mannich base derivative of calix[4]arene, incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure, demonstrated high efficiency in removing water-soluble carcinogenic azo dyes from solutions, suggesting its application in environmental remediation and water treatment processes (E. Akceylan et al., 2009).

Safety and Hazards

Future Directions

The synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides represents a promising direction for future research . The resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .

Mechanism of Action

Target of Action

The primary target of 8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, which is a type of programmed cell death .

Mode of Action

This compound acts as an inhibitor of RIPK1 . It is suggested that the benzyl groups of this compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136, a residue in RIPK1 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .

Biochemical Pathways

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, this compound can potentially prevent or reduce the occurrence of these disorders .

Result of Action

The inhibition of RIPK1 by this compound can lead to the disruption of the necroptosis signaling pathway . This disruption can potentially prevent or reduce the occurrence of disorders associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .

Properties

IUPAC Name |

8-[(4-bromo-2-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c15-12-2-1-11(13(16)9-12)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQWRJQFYXCKKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

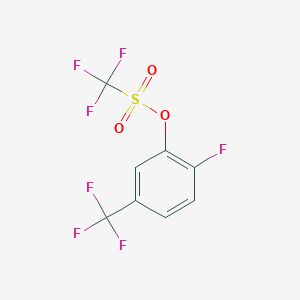

![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)

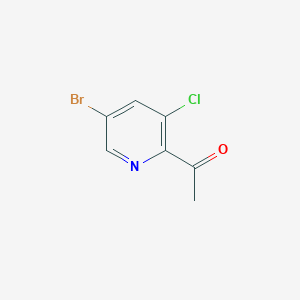

![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)

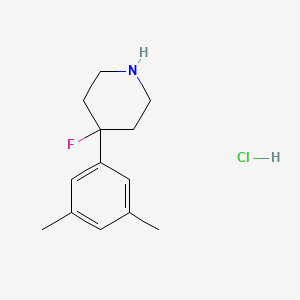

![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)